molecular formula C6H9O7- B1239801 (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Cat. No.: B1239801
M. Wt: 193.13 g/mol
InChI Key: IAJILQKETJEXLJ-SKNVOMKLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehydo-L-iduronate is a compound that belongs to the class of organic compounds known as glucuronic acid derivatives. It is the conjugate base of aldehydo-L-iduronic acid, obtained by deprotonation of the carboxy group. This compound is a significant metabolite in humans and plays a crucial role in various biological processes .

Scientific Research Applications

Aldehydo-L-iduronate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldehydo-L-iduronate can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .

Industrial Production Methods

Industrial production methods for (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

Aldehydo-L-iduronate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various metabolic pathways.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions include various derivatives of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, which are crucial intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its role as a metabolite in various biological processes. It interacts with specific enzymes and receptors, influencing metabolic pathways and cellular functions. The molecular targets and pathways involved include glycosaminoglycan metabolism and chondroitin sulfate/dermatan sulfate metabolism .

Properties

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1

InChI Key

IAJILQKETJEXLJ-SKNVOMKLSA-M

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 2
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 3
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 4
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 5
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Reactant of Route 6
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

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